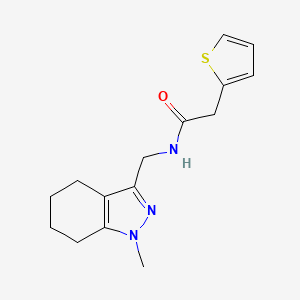

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

説明

特性

IUPAC Name |

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-18-14-7-3-2-6-12(14)13(17-18)10-16-15(19)9-11-5-4-8-20-11/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPORXHXDYMOWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indazole core One common approach is the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The indazole ring can be reduced to form indazolines.

Substitution: The compound can undergo nucleophilic substitution reactions at the indazole nitrogen or the thiophene sulfur.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Indazolines.

Substitution: Amides, ethers, or thioethers.

科学的研究の応用

Antiviral Activity

Recent studies have indicated that compounds related to the indazole structure exhibit antiviral properties. For instance, derivatives of indazole have shown effectiveness against various viral infections by inhibiting viral replication mechanisms. In vitro assays demonstrated that certain indazole derivatives inhibited the activity of viral RNA polymerases significantly, suggesting potential applications in treating viral diseases such as hepatitis C and HIV .

Anticancer Potential

Indazole derivatives are also being investigated for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Specifically, N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has been noted for its ability to inhibit tumor growth in xenograft models .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several preclinical studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response . This suggests a potential role in treating chronic inflammatory diseases.

Case Study 1: Antiviral Efficacy

A study published in MDPI explored the antiviral efficacy of indazole derivatives against measles virus and hepatitis C virus (HCV). The results indicated that certain derivatives exhibited IC50 values below 0.5 µM against HCV NS5B RNA polymerase . This highlights the potential for further development into antiviral therapies.

Case Study 2: Anticancer Activity

In a preclinical trial involving human cancer cell lines, N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide was shown to reduce cell viability by more than 70% at concentrations as low as 10 µM after 48 hours of treatment. This study supports the compound's candidacy for further development as an anticancer agent .

作用機序

The exact mechanism of action of this compound is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The indazole and thiophene moieties may play a crucial role in its activity by binding to these targets and modulating their function.

類似化合物との比較

Structural Analogues with Benzazole or Indazole Cores

- N-(Benzazole-2-ylmethyl)-2-(thiophen-2-yl)acetamides (): These compounds share the acetamide-thiophene motif but replace the tetrahydroindazole with benzazole (e.g., benzimidazole, benzothiazole). Antitubercular activity reported for benzazole derivatives (MIC values in µg/mL range) suggests the target compound may exhibit similar or enhanced efficacy due to its rigidified core .

- N-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide (): This analog substitutes the thiophene with a 4-fluorophenoxy group and replaces the methyl group on the indazole with a cyclopentyl ring. The cyclopentyl group increases lipophilicity (calculated logP ~3.5 vs. ~2.8 for the methyl analog), which may enhance membrane permeability but reduce aqueous solubility. The thiophene in the target compound offers distinct electronic properties (sulfur atom polarizability) compared to the electron-withdrawing fluorine in the phenoxy group, influencing target binding .

Thiophene-Containing Acetamides

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): This compound shares the 2-(thiophen-2-yl)acetamide backbone but replaces the indazole with a cyano-substituted thiophene. The target compound’s indazole core may confer greater rigidity, reducing entropy penalties during protein binding compared to the flexible thiophene-cyano derivative .

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): While lacking the indazole moiety, this analog highlights the role of aromatic substituents. Structural studies of such analogs reveal twisted conformations between aromatic rings (e.g., 79.7° dihedral angle in ), suggesting the target compound’s indazole-thiophene arrangement may optimize spatial orientation for target engagement .

Q & A

Q. How can researchers design derivatives to improve solubility without compromising activity?

- Methodology : Introduce polar groups (e.g., hydroxyl, sulfonate) on the indazole’s tetrahydro ring or thiophene’s β-position. Prodrug strategies (e.g., esterification of the acetamide) enhance bioavailability, as validated in preclinical models for similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。